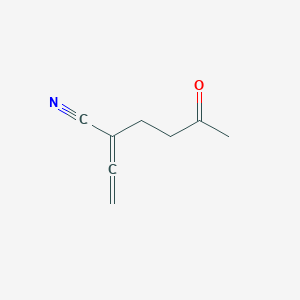
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI), also known as 3-pentenenitrile, is a chemical compound that belongs to the family of nitriles. It is an unsaturated nitrile that has a double bond between the carbon atoms at positions 2 and 3, and a carbonyl group at position 5. Hexanenitrile, 2-ethenylidene-5-oxo-(9CI) has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of hexanenitrile, 2-ethenylidene-5-oxo-(9CI) is not well understood. However, it is believed that the double bond between the carbon atoms at positions 2 and 3 and the carbonyl group at position 5 play a crucial role in its chemical reactivity and potential applications.
Efectos Bioquímicos Y Fisiológicos
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI) has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential anticancer properties due to its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of hexanenitrile, 2-ethenylidene-5-oxo-(9CI) is its unique chemical properties, which make it a valuable starting material for the synthesis of various organic compounds. However, its potential toxicity and limited solubility in water may pose some limitations for its use in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of hexanenitrile, 2-ethenylidene-5-oxo-(9CI). One of the major directions is the development of new synthetic methods for the production of hexanenitrile, 2-ethenylidene-5-oxo-(9CI) and its derivatives. Another direction is the investigation of its potential applications in the field of medicine, particularly in the development of new anticancer drugs. Additionally, the study of its biochemical and physiological effects may provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI) can be synthesized through several methods. One of the most common methods is the reaction of propargyl alcohol with potassium cyanide in the presence of a palladium catalyst. The resulting product is then subjected to a dehydration reaction to yield hexanenitrile, 2-ethenylidene-5-oxo-(9CI).
Aplicaciones Científicas De Investigación
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI) has been extensively studied for its potential applications in various scientific fields. One of the major applications of hexanenitrile, 2-ethenylidene-5-oxo-(9CI) is in the field of organic synthesis. It can be used as a starting material for the synthesis of various organic compounds, such as α,β-unsaturated nitriles, α,β-unsaturated ketones, and α,β-unsaturated carboxylic acids.
Propiedades
Número CAS |
137039-72-6 |
|---|---|
Nombre del producto |
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI) |
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
InChI |
InChI=1S/C8H9NO/c1-3-8(6-9)5-4-7(2)10/h1,4-5H2,2H3 |
Clave InChI |
ROGVNVHZYYUMQS-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=C=C)C#N |
SMILES canónico |
CC(=O)CCC(=C=C)C#N |
Sinónimos |
Hexanenitrile, 2-ethenylidene-5-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



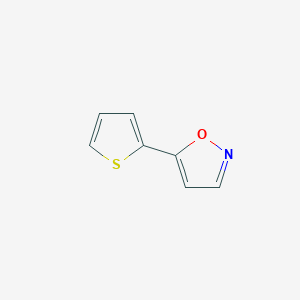
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)
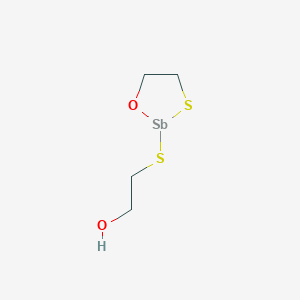
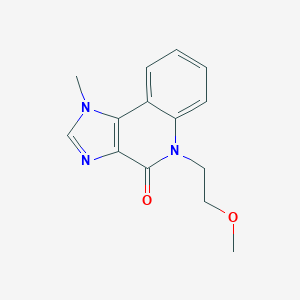

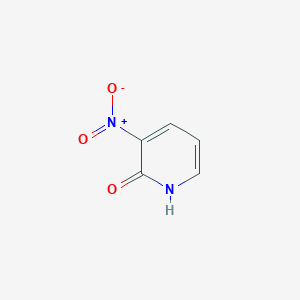

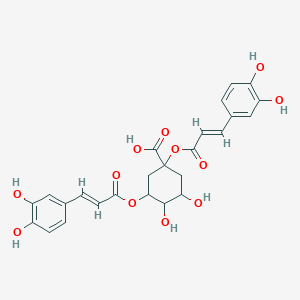
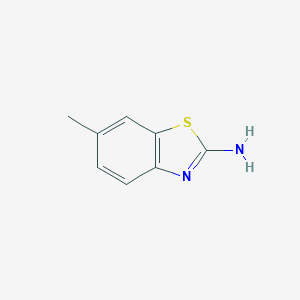
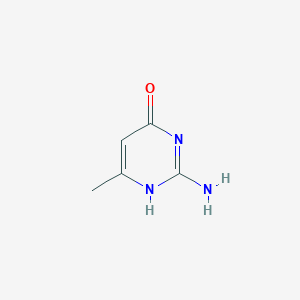


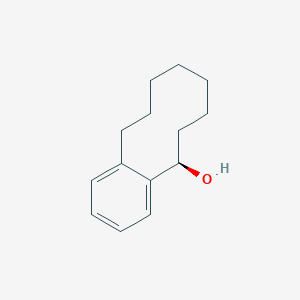
![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)